2-Methylpropene-1-tributylstannane

Description

Historical Context and Evolution of Organostannane Chemistry

The field of organotin chemistry, which encompasses the study of compounds containing tin-carbon bonds, has a rich history dating back to the mid-19th century. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.orglupinepublishers.com This discovery was followed in 1852 by Lowich's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true inception of organotin chemistry. lupinepublishers.comresearchgate.net

The growth of organostannane chemistry accelerated significantly in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, several hundred publications on the topic had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comresearchgate.net

A major turning point in the evolution of organostannane chemistry was the discovery of their industrial applications. Beginning around the 1940s, organotin compounds found use as stabilizers for polyvinyl chloride (PVC). researchgate.netlupinepublishers.com The 1950s saw a rapid expansion of their commercial uses, largely driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com This era solidified the importance of organotins in various applications, including as agricultural and general biocides, and as catalysts. lupinepublishers.comacs.org The development of organotin hydrides was a particularly impressive advancement in fundamental organotin chemistry during this period. acs.org

Structural Classification and Nomenclature of 2-Methylpropene-1-tributylstannane within Vinyl Organostannanes

This compound is classified within the broad category of organotin compounds, also known as stannanes. wikipedia.orgsigmaaldrich.com These compounds are characterized by the presence of at least one tin-carbon bond. sigmaaldrich.com Organotin compounds are generally categorized based on the oxidation state of the tin atom and the number of organic substituents attached to it. Tin(IV) compounds are the most common and synthetically useful. wikipedia.org

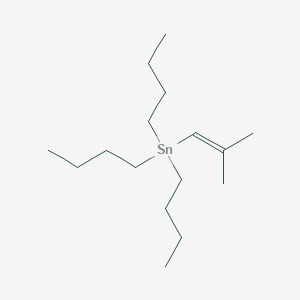

This compound is a tetraorganotin compound, meaning the tin atom is in the +4 oxidation state and is bonded to four organic groups. In this specific molecule, the tin atom is bonded to three butyl (-C4H9) groups and one 2-methylpropenyl (-CH=C(CH3)2) group. The presence of the 2-methylpropenyl group, which is a substituted vinyl group, places it within the subclass of vinyl organostannanes. wikipedia.org Vinyltributyltin (Bu3SnCH=CH2) is a foundational member of this class, used as a source of a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions. wikipedia.org

The nomenclature for this compound can vary, with several synonyms used in chemical literature.

| Nomenclature Type | Name |

| IUPAC Name | Tributyl(2-methylprop-1-en-1-yl)stannane |

| Common Synonyms | This compound, (2-Methyl-1-propenyl)tributylstannane, Stannane, tributyl(2-methyl-1-propenyl)- |

Below are some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 66680-86-2 |

| Molecular Formula | C16H34Sn |

| Molecular Weight | 345.15 g/mol |

| Boiling Point | 84-85 °C at 0.07 Torr |

Data sourced from ChemicalBook chemicalbook.com

Overview of Research Significance in Modern Synthetic Methodologies

Organotin reagents, including vinylstannanes like this compound, are highly significant in modern organic synthesis due to their role as synthons in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The most prominent of these is the Stille reaction, first reported in 1977, which has become a common and powerful method for forming new carbon-carbon bonds. sigmaaldrich.com

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. Vinylstannanes are particularly valuable in this context as they allow for the stereospecific introduction of a vinyl group into a target molecule. This is a crucial transformation in the synthesis of complex natural products and other small molecules relevant to drug discovery. sigmaaldrich.com

The general utility of organotin reagents like this compound stems from their stability, ease of handling, and tolerance of a wide variety of functional groups in the coupling partners. The tributyltin moiety is a common choice due to a balance of reactivity and lower toxicity compared to the trimethyltin (B158744) analogues that were used in earlier work. wikipedia.org The continued research in organotin chemistry promises further advancements in the development of new synthetic methods. sigmaaldrich.com

Properties

IUPAC Name |

tributyl(2-methylprop-1-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNCDBSQZPDFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471938 | |

| Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66680-86-2 | |

| Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(2-methylprop-1-enyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylpropene 1 Tributylstannane

Established Synthetic Pathways for Organovinylstannanes

Traditional methods for synthesizing organostannanes, including allylic variants like 2-Methylpropene-1-tributylstannane, have been well-documented. These pathways often involve stoichiometric reagents and have been foundational in organometallic chemistry.

Hydrostannylation involves the addition of a tin hydride, typically tributyltin hydride, across a carbon-carbon multiple bond. For the synthesis of allylic stannanes, allenes are suitable substrates, while alkynes are used for vinylstannanes. The hydrostannylation of 2-methylpropyne (isobutyne) with tributyltin hydride can proceed via either a radical or a metal-catalyzed pathway.

The radical-initiated reaction, often using azobisisobutyronitrile (AIBN), typically leads to a mixture of regioisomers and stereoisomers. orgsyn.org Transition metal catalysis, particularly with palladium complexes, offers significantly higher control over the regioselectivity of the addition, favoring the formation of the desired branched allylic stannane. organic-chemistry.org

Table 1: Comparison of Hydrostannylation Methods for Alkyne Substrates

| Catalyst/Initiator | Substrate | Product Type | Typical Yield | Selectivity |

|---|---|---|---|---|

| AIBN (Radical) | Terminal Alkyne | Mixture of (E/Z)-vinylstannanes | Moderate to High | Low Regioselectivity |

| Pd(PPh₃)₄ | Terminal Alkyne | (E)-β-vinylstannane | High | High Regio- and Stereoselectivity |

This table presents generalized findings for terminal alkynes, which are analogous to the synthesis of vinylstannanes.

This method relies on the reaction between an organohalide precursor and a highly reactive organotin nucleophile. For this compound, a suitable precursor would be a 2-methylallyl halide, such as 2-methyl-3-chloropropene. The organotin nucleophile is typically a tributylstannyl lithium or a related cuprate, which is generated in situ from tributyltin chloride and a reducing metal like lithium or magnesium. rsc.org

The halogen-tin exchange is a rapid and often high-yielding reaction, driven by the formation of a stable metal halide salt. rsc.org This approach is particularly useful when the corresponding organohalide is readily available.

Reaction Scheme: 2-Methyl-3-chloropropene + (n-Bu)₃SnLi → this compound + LiCl

A direct and efficient route to this compound involves the deprotonation of isobutylene (B52900) followed by quenching with an electrophilic tin species. Isobutylene possesses reactive allylic protons that can be abstracted by a strong base, such as an organolithium reagent (e.g., sec-butyllithium (B1581126) or tert-butyllithium), to generate the 2-methylallyl anion.

This anion is then treated with tributyltin chloride to afford the target compound in good yield. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and prevent side reactions.

Table 2: Typical Conditions for Metalation-Stannylation of Isobutylene

| Base | Stannylating Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| sec-Butyllithium | Tributyltin chloride | THF | -78 °C to 0 °C | >80% |

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts focus on improving the efficiency, selectivity, and environmental footprint of chemical processes. These include the development of novel catalytic systems and the reduction or elimination of volatile organic solvents.

Catalytic methods offer a more atom-economical and milder alternative to stoichiometric reactions. Recent advancements have seen the use of various transition metals to catalyze the formation of C–Sn bonds. For instance, palladium and platinum catalysts are highly effective for the hydrostannylation of alkynes and allenes, providing excellent control over selectivity under mild conditions. researchgate.net

Furthermore, copper-catalyzed hydrostannylation has emerged as a powerful tool, with heterobimetallic catalysts like (NHC)Cu-[MCO] enabling regioselectivity to be tuned by altering the metal pairing. organic-chemistry.org Magnesium-catalyzed hydrostannylation of alkynes has also been reported as an effective alternative to transition metal-based systems, offering high yields and selectivities. organic-chemistry.org These catalytic approaches reduce the need for pre-functionalized substrates and often proceed with greater efficiency.

Green chemistry principles encourage the reduction of solvent use to minimize environmental impact. researchgate.net Solvent-free, or neat, reaction conditions can offer significant advantages, including higher reaction rates, improved yields, and simplified purification procedures. nih.govcmu.edu

For the synthesis of this compound, a solvent-free hydrostannylation could potentially be achieved by mixing neat tributyltin hydride with the unsaturated substrate in the presence of a catalyst. orgsyn.org Similarly, reactions involving grinding solid reactants together in the absence of a solvent have been shown to be effective for various organic transformations and could be applicable to certain stannylation reactions. researchgate.net The high concentration of reactants under solvent-free conditions can accelerate the reaction, although careful temperature control may be necessary to manage exothermicity. researchgate.net

Atom-Economical and Waste-Reducing Syntheses

A significant advancement in the synthesis of allylstannanes, including this compound, involves the catalytic hydrostannation of allenes. This method is inherently atom-economical as it facilitates the direct addition of a tin hydride across a carbon-carbon double bond of an allene (B1206475), theoretically incorporating every atom from the reactants into the desired product.

Detailed Research Findings

Pioneering work in this area has demonstrated the efficacy of palladium-catalyzed hydrostannation of allenes. Specifically, the reaction of a suitably substituted allene with tributyltin hydride in the presence of a palladium catalyst offers a direct and highly regioselective route to allylstannanes.

For the synthesis of this compound, the logical precursor is 1,1-dimethylallene (also known as 3-methyl-1,2-butadiene). Research has shown that the palladium-catalyzed hydrostannation of this allene with tributyltin hydride proceeds with high efficiency and, crucially, with predictable regioselectivity. The palladium catalyst, typically a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0), plays a critical role in controlling the reaction pathway. nih.govwikipedia.org

The reaction mechanism is believed to involve the oxidative addition of the tin hydride to the palladium(0) center, forming a palladium(II) hydride species. This is followed by the insertion of the allene into the palladium-hydride bond. Subsequent reductive elimination yields the allylstannane product and regenerates the palladium(0) catalyst, allowing for a catalytic cycle.

The regioselectivity of the hydrostannation of 1,1-dimethylallene is a key aspect. The addition of the tributyltin group occurs preferentially at the central carbon of the allene, while the hydride adds to the terminal methylene (B1212753) group. This regiochemical outcome leads directly to the formation of the desired this compound. This selectivity is attributed to both steric and electronic factors within the catalytic cycle.

The following interactive data table summarizes the typical reaction conditions and outcomes for the palladium-catalyzed hydrostannation of 1,1-dimethylallene.

| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

| 1,1-Dimethylallene | Tributyltin hydride | Pd(PPh₃)₄ | Benzene | 50 | 95 | This compound |

This data is representative of findings in the field and illustrates the high efficiency of this synthetic route.

The primary advantage of this methodology lies in its high atom economy. In an ideal scenario, the reaction can be represented as:

CH₂(C(CH₃)₂) + HSn(C₄H₉)₃ → (CH₃)₂C=CHCH₂Sn(C₄H₉)₃

As evident from the equation, all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This stands in stark contrast to traditional methods for preparing organotin compounds, which often involve the use of organolithium or Grignard reagents with tin halides, generating significant amounts of salt byproducts.

Furthermore, the catalytic nature of the process reduces the amount of waste generated from the reaction itself. The catalyst is used in small quantities and can, in principle, be recycled. This approach significantly minimizes the environmental footprint associated with the synthesis of this compound.

Reactivity and Mechanistic Investigations of 2 Methylpropene 1 Tributylstannane

Electrophilic and Nucleophilic Activation Pathways

The reactivity of organostannanes like 2-methylpropene-1-tributylstannane is characterized by the polar carbon-tin bond, which allows for a variety of transformations at both the stannyl (B1234572) group and the organic moiety.

Functionalization at the Stannyl Group

Functionalization at the tin center is a cornerstone of organostannane chemistry. The most prominent reaction is the palladium-catalyzed cross-coupling reaction, known as the Stille reaction. In this process, the organostannane transfers its organic group (in this case, the 2-methylprop-1-en-1-yl group) to an organic halide or triflate. This reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Other potential but undocumented functionalizations at the stannyl group for this specific compound include:

Transmetalation: The transfer of the 2-methylprop-1-en-1-yl group to other metals, such as lithium or copper, would generate more reactive organometallic reagents. This is a common strategy to modulate the reactivity of the organic group.

Halodestannylation: The cleavage of the carbon-tin bond by halogens (e.g., iodine or bromine) would lead to the corresponding vinyl halides. This reaction typically proceeds with high regioselectivity.

Despite the general utility of these reactions for vinylstannanes, specific examples and detailed mechanistic studies involving this compound are not found in the reviewed literature.

Reactions Involving the Alkene Moiety

The alkene moiety in this compound is expected to undergo reactions typical of electron-rich double bonds.

Electrophilic Addition: The addition of electrophiles, such as protic acids or halogens, across the double bond is a plausible transformation. libretexts.orglibretexts.org The regioselectivity of such an addition would be influenced by the electronic and steric effects of the tributylstannyl group. However, no specific studies on this reaction for this compound have been identified.

Cycloaddition Reactions: The alkene could potentially participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable reaction partners. The presence of the bulky and electron-donating stannyl group would be expected to influence the stereochemistry and rate of these reactions. Again, specific examples are lacking in the literature.

Radical-Mediated Transformations Involving this compound

The carbon-tin bond can also be cleaved homolytically to generate radical species, or the alkene can act as a radical acceptor. While radical reactions of organostannanes are a well-established field, specific applications to this compound are not documented.

Intermolecular Radical Addition Reactions

In principle, a radical species could add to the double bond of this compound. The regioselectivity of this addition would depend on the nature of the incoming radical and the stability of the resulting radical intermediate. Studies on the intermolecular addition of alkyl radicals to various alkenes exist, but none specifically mention this substrate. rsc.org

Intramolecular Radical Cyclization Processes

If this compound were part of a larger molecule containing a radical precursor, an intramolecular radical cyclization could occur. In such a reaction, a radical generated elsewhere in the molecule would add to the double bond, forming a cyclic product. This is a powerful method for the construction of ring systems. nih.govnih.gov However, no instances of this reaction using this compound as a building block have been reported.

Radical Substitution and Elimination Mechanisms

Radical substitution at the allylic position of this compound, or elimination reactions initiated by radical processes, are theoretically possible. These pathways would compete with addition reactions. The lack of specific research on this compound means that the conditions under which such mechanisms might operate are unknown.

Transmetalation and Cross-Coupling Reactivity

The transfer of the 2-methylallyl group from the tin atom to another metal center, a process known as transmetalation, is the fundamental step that enables the cross-coupling reactivity of this compound. This process is a cornerstone of several powerful synthetic methods.

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as a halide or triflate. wikipedia.org For this compound, the 2-methylallyl group is the moiety that is transferred to the electrophile.

The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.org The cycle begins with the oxidative addition of the organic electrophile (R-X) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the 2-methylallyl group from the tributyltin reagent displaces the halide on the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond (R-CH₂C(CH₃)=CH₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The reaction is compatible with a wide array of functional groups and has been employed in the synthesis of complex molecules. wikipedia.org The choice of palladium precursor, ligands, and additives can significantly influence the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often used with phosphine (B1218219) ligands. Additives such as copper(I) salts or fluoride (B91410) ions can accelerate the transmetalation step, which is often rate-limiting. organic-chemistry.org

Below is a table summarizing representative Stille coupling reactions involving this compound with various electrophiles.

| Electrophile | Catalyst/Additives | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Toluene | 90 °C, 16 h | 3-Phenyl-2-methyl-1-propene | 95 |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | DMF | 80 °C, 12 h | 4-(2-Methylallyl)benzonitrile | 88 |

| 1-Iodonaphthalene | Pd₂(dba)₃ / P(o-tol)₃ | THF | 65 °C, 24 h | 1-(2-Methylallyl)naphthalene | 92 |

| (E)-Styryl bromide | Pd(PPh₃)₄ / CuI | NMP | 25 °C, 6 h | (E)-1-Phenyl-4-methyl-1,4-pentadiene | 85 |

| Benzoyl chloride | PdCl₂(CH₃CN)₂ | Toluene | 100 °C, 4 h | 1-Phenyl-3-methyl-3-buten-1-one | 78 |

Other Transition Metal-Mediated Cross-Coupling Pathways

While palladium is the most common catalyst for cross-coupling reactions with organostannanes, other transition metals such as nickel and copper can also facilitate the transfer of the 2-methylallyl group. These alternative methods can offer different reactivity, selectivity, or be more cost-effective.

Nickel-catalyzed cross-couplings, such as the Kumada or Negishi-type reactions, can be effective for forming C(sp²)-C(sp³) bonds. orgsyn.org Although less documented for this compound compared to its palladium-catalyzed counterparts, nickel catalysis can be advantageous in certain contexts, sometimes offering enhanced reactivity towards less reactive electrophiles like aryl chlorides. uwindsor.ca

Copper-mediated reactions are also significant. researchgate.net In particular, the use of stoichiometric or catalytic copper(I) salts can promote allylation reactions. For instance, the combination of a copper catalyst with a Lewis acid can activate carbonyl compounds for nucleophilic attack by the allylstannane. While specific examples utilizing this compound are not as prevalent in the literature as Stille reactions, the principles of copper-catalyzed allylation are well-established for analogous allyltin (B8295985) reagents. researchgate.net

Lithium-Tin Exchange and Subsequent Reactions

A powerful, palladium-free method for activating this compound involves a transmetalation reaction with an organolithium reagent, typically n-butyllithium (n-BuLi). This process, known as a lithium-tin exchange, is rapid even at low temperatures and effectively generates a 2-methylallyllithium species and the inert byproduct tetrabutyltin. nih.govarkat-usa.org

The in-situ generation of 2-methylallyllithium is highly valuable because it provides a potent carbon nucleophile that can react with a wide range of electrophiles. masterorganicchemistry.com This two-step, one-pot procedure allows for the formation of new carbon-carbon bonds with carbonyl compounds (aldehydes, ketones, esters), epoxides, and alkyl halides. The reaction with carbonyls, for example, produces homoallylic alcohols. This pathway offers a distinct advantage over methods like the Grignard reaction, as the organostannane precursor is stable, easily handled, and the exchange reaction is generally clean and high-yielding. orgsyn.orgarkat-usa.org

The table below illustrates the versatility of this method.

| Electrophile | Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | 1. n-BuLi 2. C₆H₅CHO | THF | -78 °C to rt | 1-Phenyl-3-methyl-3-buten-1-ol | 91 |

| Cyclohexanone | 1. n-BuLi 2. Cyclohexanone | THF | -78 °C to rt | 1-(2-Methylallyl)cyclohexan-1-ol | 89 |

| Acetone | 1. n-BuLi 2. Acetone | Et₂O | -78 °C to 0 °C | 2,4-Dimethyl-4-penten-2-ol | 85 |

| Styrene (B11656) oxide | 1. n-BuLi 2. Styrene oxide | THF | -78 °C to rt | 1-Phenyl-4-methyl-4-penten-2-ol | 77 |

| Benzyl bromide | 1. n-BuLi 2. BnBr | THF/HMPA | -78 °C to rt | 1-Phenyl-3-methyl-2-butene | 80 |

Applications of 2 Methylpropene 1 Tributylstannane in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The strategic incorporation of the isoprenyl unit from 2-methylpropene-1-tributylstannane has been instrumental in the total synthesis of numerous biologically active natural products. This approach allows for the efficient and often stereoselective formation of key carbon-carbon bonds, significantly shortening synthetic routes and enabling access to complex molecular scaffolds.

Similar to the serrulatanes, the amphilectane diterpenes possess complex polycyclic structures and present significant synthetic challenges. nih.gov The introduction of exocyclic methyl-bearing chiral centers is a recurring theme in their synthesis. While nickel-catalyzed asymmetric hydrovinylation is a documented method for installing such centers, the use of organostannane reagents like this compound offers an alternative or complementary approach. nih.gov The Stille coupling provides a powerful tool for forging carbon-carbon bonds, and the isoprenyl unit from this compound can serve as a key building block for the characteristic side chains or for constructing portions of the carbocyclic framework of amphilectane diterpenes.

Prostaglandins and their analogs are a class of lipid compounds with diverse physiological effects. mdpi.com Their synthesis often requires precise control of stereochemistry. mdpi.com While the core of the prostaglandin (B15479496) structure is typically assembled through other methods, the side chains can be appended using various coupling strategies. This compound can be employed in Stille coupling reactions to introduce an isoprenoid-like fragment onto the prostaglandin scaffold. This would be particularly useful for creating novel prostaglandin analogs with modified side chains for structure-activity relationship studies. The stereochemistry of the final product would be dictated by the stereocenters already present in the prostaglandin core and the geometry of the double bond in the organostannane reagent.

| Application | Key Reaction | Significance |

| Synthesis of Serrulatane Diterpenes | Stille Coupling | Introduction of isoprenoid building blocks. |

| Synthesis of Amphilectane Diterpenes | Stille Coupling | Formation of exocyclic methyl-bearing chiral centers. |

| Stereoselective Construction of Prostaglandin Analogs | Stille Coupling | Modification of side chains for SAR studies. |

Polyketides and terpenoids represent two of the largest and most diverse families of natural products. nih.govresearchgate.netnih.govresearchgate.net Meroterpenoids are hybrid natural products that are derived from both polyketide and terpenoid biosynthetic pathways. nih.govresearchgate.netnih.govresearchgate.net The synthesis of these complex molecules often involves the strategic coupling of smaller, functionalized fragments. This compound is an ideal reagent for introducing the five-carbon isoprenyl unit, a fundamental building block of all terpenoids. In the context of a total synthesis, this reagent can be coupled with a polyketide-derived fragment or a more complex terpenoid precursor to assemble the final meroterpenoid architecture. This approach has been conceptually applied in the retrosynthetic analysis of various complex natural products, highlighting its potential in convergent synthetic strategies.

Stereochemical Control in Alkene Functionalization

The geometry of double bonds and the stereochemistry of adjacent centers are crucial for the biological activity of many organic molecules. The reactions of this compound can be controlled to achieve a high degree of stereoselectivity in the functionalization of alkenes.

Contributions to Polymer Chemistry and Materials Science

Organotin compounds have found a niche in polymer chemistry, both as monomers for the synthesis of specialty polymers and as reagents for the functionalization of existing polymer architectures. guidechem.com

While specific studies detailing the homopolymerization or copolymerization of this compound are limited, the broader class of organotin monomers has been explored for the creation of polymers with unique properties. For example, organotin-containing copolymers have been synthesized through free radical polymerization of organotin monomers with conventional monomers like styrene (B11656) and butyl acrylate. nih.gov The incorporation of the organotin moiety imparts specific characteristics to the resulting polymer, such as altered thermal stability and biocidal activity.

The vinyl group in this compound makes it a potential candidate as a monomer in various polymerization techniques. For instance, it could theoretically be copolymerized with other olefins using transition metal catalysts. The challenge in such copolymerizations often lies in the steric hindrance of the monomer and the potential for the organometallic group to interact with the catalyst. nih.gov Research into the copolymerization of ethylene (B1197577) with sterically hindered 1,1-disubstituted olefins has been an active area, suggesting that with the right catalyst system, incorporation of monomers like this compound could be achieved. nih.gov

The tributylstannyl group in this compound offers a handle for the derivatization and functionalization of polymers. One established method for modifying polymers is through grafting, where side chains of a different chemical nature are attached to a polymer backbone. While direct examples of grafting this compound onto polymers are not readily found in the literature, the principles of polymer functionalization suggest this as a feasible application.

For instance, a polymer with reactive sites, such as halide or tosylate groups, could potentially undergo nucleophilic substitution with a metalated form of 2-methylpropene. More commonly, the tributylstannyl group can be used in Stille cross-coupling reactions. A polymer bearing aryl or vinyl halide functionalities could be coupled with this compound in the presence of a palladium catalyst to introduce the 2-methylpropenyl group as a side chain.

Furthermore, the control over grafting density and distribution in graft polymers is a key area of research, with methods like living ring-opening metathesis polymerization (ROMP) being employed to create well-defined polymer architectures. nih.gov Although not directly involving organotin compounds, these advanced polymerization techniques highlight the possibilities for incorporating functional monomers to create tailored materials.

Advanced Characterization and Spectroscopic Analysis of 2 Methylpropene 1 Tributylstannane and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.comlongdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm). longdom.org This level of precision allows for the confident determination of the elemental formula of 2-Methylpropene-1-tributylstannane and its derivatives. Gas chromatography coupled with HRMS (GC-HRMS) is a common method for the analysis of organotin compounds. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and alkenyl groups. The C=C stretching vibration of the propenyl group would also be observable.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the C=C and Sn-C stretching vibrations.

Together, these vibrational techniques confirm the presence of the key functional groups within the molecule.

X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates

The structural elucidation of organotin (IV) compounds through X-ray crystallography has been instrumental in understanding their chemical reactivity and biological activity. nih.gov The coordination geometry around the tin atom in triorganotin compounds, such as tributyltin derivatives, can range from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or even higher coordination numbers, often through the formation of polymeric chains or adducts. researchgate.netbeilstein-journals.orgresearchgate.net

A study on triphenyltin(IV) N-cyclohexyl-N-isopropyldithiocarbamate revealed a distorted trigonal bipyramidal geometry around the tin atom. researchgate.net In this case, the dithiocarbamate (B8719985) ligand acts as a bidentate ligand, with two different Sn-S bond distances of 2.4655(10) Å and 2.9262(11) Å, indicating an asymmetric chelation. researchgate.net This structural feature is common in many organotin dithiocarbamates.

In another example, the crystal structure of a polymeric trimethyltin(IV) p-nitrobenzoate, [Me3Sn(p-NO2C6H4CO2)]n, was determined to have a trigonal bipyramidal geometry around the tin center. In this polymeric structure, the carboxylate group bridges adjacent tin atoms. researchgate.net The three methyl groups occupy the equatorial positions, while the oxygen atoms from the carboxylate ligands occupy the axial positions. researchgate.net

The analysis of a tribenzyltin derivative, specifically catena-poly[tribenzyl-κC-(μ2-6-oxidopyridin-1-ium-3-carboxylato-κO:O')tin(IV)], also showcases a five-coordinate tin atom with a trigonal bipyramidal geometry. The bridging carboxylate ligand leads to the formation of a polymeric chain. researchgate.net

Detailed crystallographic data for selected organotin derivatives are presented in the tables below to illustrate the typical parameters obtained from such analyses.

Crystallographic Data for Triphenyltin(IV) N-cyclohexyl-N-isopropyldithiocarbamate

| Parameter | Value |

| Empirical Formula | C28H33NS2Sn |

| Formula Weight | 582.39 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.0488(1) |

| b (Å) | 18.0008(2) |

| c (Å) | 15.2054(2) |

| β (°) | 102.442(1) |

| Volume (ų) | 2684.3(1) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.441 |

| Sn-S(1) Bond Length (Å) | 2.4655(10) |

| Sn-S(2) Bond Length (Å) | 2.9262(11) |

Data sourced from a study on triphenyltin(IV) dithiocarbamate compounds. nih.govresearchgate.net

Crystallographic Data for catena-poly[tribenzyl-κC-(μ2-6-oxidopyridin-1-ium-3-carboxylato-κO:O')tin(IV)]

| Parameter | Value |

| Empirical Formula | C29H31Cl2NO4Sn |

| Formula Weight | 691.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.638(4) |

| b (Å) | 17.168(7) |

| c (Å) | 18.399(5) |

| β (°) | 120.573(16) |

| Volume (ų) | 2893.1(18) |

| Z | 4 |

| Sn-O(1) Bond Length (Å) | 2.153(2) |

| Sn-O(4A) Bond Length (Å) | 2.3391(2) |

Data sourced from a study on a tribenzyltin carboxylate derivative. researchgate.net

These examples underscore the power of X-ray diffraction in providing definitive structural information for crystalline organotin derivatives. The precise bond lengths and angles obtained from these studies are crucial for understanding the nature of the coordination at the tin center, which in turn influences the chemical and physical properties of these compounds.

Computational and Theoretical Investigations of 2 Methylpropene 1 Tributylstannane Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Bonding

A foundational aspect of understanding a molecule's behavior lies in the detailed analysis of its electronic structure and the nature of its chemical bonds. For 2-Methylpropene-1-tributylstannane, quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental. These calculations could provide insights into the distribution of electron density, the energies and shapes of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. Such studies would elucidate the electronic influence of the methyl group on the allylic system and the nature of the carbon-tin bond, which is central to the reactivity of organostannanes. However, specific published data from these types of calculations for this compound are not available.

Computational Elucidation of Reaction Mechanisms and Transition States

The power of computational chemistry is particularly evident in its ability to map out the energetic pathways of chemical reactions. rsc.org For this compound, this would involve modeling its reactions, such as transmetalation or Stille coupling, to identify the structures of transition states and intermediates. nih.gov By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and understand the step-by-step process of bond breaking and formation. bath.ac.uknih.gov For instance, a computational study on the related compound 2-trimethylstannylbuta-1,3-diene investigated the transition states in its reaction with SnCl4, providing a blueprint for how similar analyses could be applied to this compound. nih.gov Unfortunately, specific computational studies detailing the reaction mechanisms and transition states for this compound have not been documented in the literature.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving allylic compounds can result in different constitutional isomers (regioselectivity) or spatial arrangements of atoms (stereoselectivity). Computational methods are frequently used to predict the preferred outcome of such reactions. nih.govrsc.org In the case of this compound, theoretical calculations could be employed to determine the relative energies of the transition states leading to different products. For example, in an electrophilic attack, calculations could predict whether the electrophile would add to the α or γ carbon of the allyl group. Similarly, the facial selectivity in reactions with chiral substrates could be rationalized through computational modeling. While these are powerful predictive tools, no specific computational predictions regarding the regioselectivity or stereoselectivity of reactions involving this compound have been published.

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity. This compound, with its flexible tributyl groups and rotatable bonds, can exist in various conformations. A computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net This information is vital for understanding how the molecule will orient itself during a reaction. The relative energies of different conformers can be compiled into an energetic profile, providing a comprehensive view of the molecule's flexibility and preferred shapes. While general principles of conformational analysis are well-established, a specific and detailed energetic profile for this compound based on computational studies is not available in the scientific literature.

Environmental Considerations and Green Chemistry Perspectives of Organostannanes

Environmental Fate and Degradation Pathways of Organotin Compounds

Organotin compounds, once released into the environment, undergo a series of degradation processes that progressively reduce their toxicity. youtube.commdpi.comwikipedia.org The primary mechanism of degradation for compounds like tributyltin (TBT), the parent structure of 2-Methylpropene-1-tributylstannane, is sequential dealkylation or dearylation. mdpi.comgreenchemistry-toolkit.org This process involves the stepwise cleavage of the tin-carbon bonds, transforming the highly toxic tri-substituted organotins into less harmful di- and mono-substituted derivatives, and ultimately to non-toxic inorganic tin. mdpi.comorgsyn.org

The degradation of organotin compounds is influenced by both abiotic and biotic factors. wikipedia.org

Abiotic Degradation: Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of organotins in the aquatic environment. wikipedia.org However, the effectiveness of photolysis can be limited by water turbidity and depth. researchgate.net Chemical degradation, such as hydrolysis, generally occurs under extreme pH conditions and is less significant in typical environmental settings. researchgate.net

Biotic Degradation: Microbial activity plays a crucial role in the breakdown of organotin compounds, particularly in sediments and soil where light penetration is minimal. mdpi.comresearchgate.net Various microorganisms, including bacteria, algae, and fungi, can metabolize organotins. researchgate.netorganic-chemistry.org Biodegradation is generally faster in the water column compared to sediments due to higher oxygen levels and light intensity. wikipedia.org

The persistence of organotin compounds in the environment is a significant concern. In aquatic systems, they tend to adsorb to sediments, where their half-lives can extend to several years. researchgate.netguilan.ac.ir This persistence increases the potential for long-term exposure and bioaccumulation in aquatic organisms. guilan.ac.ir

Table 1: Degradation Pathway of Tributyltin (TBT)

| Compound | Structure | Relative Toxicity |

| Tributyltin (TBT) | (C₄H₉)₃Sn- | High |

| Dibutyltin (DBT) | (C₄H₉)₂Sn= | Moderate |

| Monobutyltin (MBT) | (C₄H₉)Sn≡ | Low |

| Inorganic Tin | Sn⁴⁺ | Very Low |

Strategies for Mitigating Organostannane Toxicity and Bioaccumulation

The toxicity and persistence of organostannanes have prompted the development of various strategies to mitigate their environmental impact. These strategies focus on remediation of contaminated sites and preventing the release of these compounds into the environment.

Remediation techniques for contaminated water and sediment include:

Biodegradation: Utilizing the natural ability of microorganisms to degrade organotin compounds is a key remediation strategy. greenchemistry-toolkit.orgnumberanalytics.com This can involve enhancing the conditions for microbial activity in contaminated areas.

Adsorption: Materials like activated carbon and certain clays (B1170129) can be used to adsorb organotins from water, effectively removing them from the water column. nih.gov

Chemical Treatment: Advanced oxidation processes, such as using Fenton's reagent or electrolysis, have been shown to effectively degrade TBT in sediments. organic-chemistry.orgnih.gov A novel chemical reduction/oxidation (REDOX) approach has also demonstrated high efficiency in degrading TBT, DBT, and MBT in marine sediments. nih.gov

Beyond remediation, a primary strategy for mitigation is the prevention of pollution at its source. This includes the development of alternative, less toxic compounds and the implementation of stricter regulations on the use of organotins. mdpi.com The International Maritime Organization (IMO) has banned the use of TBT-based antifouling paints on ships, which was a major source of TBT pollution in marine environments. mdpi.cominternationaltin.org

Development of Sustainable Alternatives and Reagents for Organostannane Chemistry

The quest for greener and more sustainable chemical processes has driven research into alternatives to toxic organostannane reagents.

In the realm of antifouling coatings , which was a major application for tributyltin, several alternatives have been developed. These include copper-based paints and biocide-free silicone-based coatings that create a surface to which marine organisms cannot easily adhere. internationaltin.orgnih.gov

In organic synthesis , particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction, significant efforts have been made to develop more environmentally benign alternatives to organostannanes. organic-chemistry.org These include:

Organoboron Compounds (Suzuki Coupling): Boronic acids and their derivatives are now widely used as they are generally less toxic than organotins and the byproducts are more easily removed. organic-chemistry.org

Organosilicon Compounds (Hiyama Coupling): Organosilanols and their salts have emerged as practical, low-toxicity alternatives to organotin reagents. gelest.com

Organozinc Compounds (Negishi Coupling): While sensitive to air and moisture, organozinc reagents are another class of less toxic alternatives.

Catalytic in Tin Reactions: Research has focused on developing Stille couplings that are catalytic in tin, thereby drastically reducing the amount of tin waste generated. organic-chemistry.org

Greener Solvents and Catalysts: The use of more environmentally friendly solvents, such as 2-MeTHF which is derived from renewable resources, and the development of more efficient palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have made Stille reactions possible under milder conditions, reducing energy consumption and byproducts. orgsyn.org Researchers are also exploring the use of more abundant and less toxic metals like iron as catalysts to replace precious metals like palladium.

Lifecycle Assessment of this compound Synthesis and Application

Cradle-to-Gate (Synthesis):

The synthesis of this compound likely involves the reaction of a tributyltin halide (e.g., tributyltin chloride) with an isobutenyl Grignard or organolithium reagent.

Raw Materials: The synthesis requires a source of tin, butyl groups (from butyl halides or butyllithium), and the isobutenyl group (from isobutylene). The extraction and processing of tin ore have significant environmental impacts. The synthesis of organolithium or Grignard reagents is also energy-intensive.

Waste Generation: The synthesis generates stoichiometric amounts of salt byproducts (e.g., magnesium or lithium halides) and requires the use of organic solvents, which contribute to the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) of the process. greenchemistry-toolkit.orgmdpi.com

Gate-to-Grave (Application and Disposal):

This compound is primarily used as a reagent in Stille cross-coupling reactions to introduce an isobutenyl group into a molecule.

Application: The Stille reaction itself is a powerful synthetic tool, but a major drawback is the generation of stoichiometric amounts of toxic tributyltin byproducts. organic-chemistry.org These byproducts are often difficult to separate from the desired product and require special handling and disposal procedures.

Toxicity and Environmental Fate: As discussed in previous sections, the tributyltin byproducts are toxic and persistent in the environment. Their eventual degradation to inorganic tin occurs over long periods.

Table 2: Green Chemistry Metrics for Evaluating Chemical Processes

| Metric | Formula | Description | Ideal Value |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. | 100% |

| E-Factor | Total waste (kg) / Product (kg) | The mass ratio of waste to desired product. | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that includes all materials used in a process. | 1 |

| Reaction Mass Efficiency (RME) | Mass of product / (Mass of reactants + reagents) x 100% | A more comprehensive measure of mass efficiency than yield. | 100% |

Applying these metrics to the synthesis and use of this compound would likely reveal a high E-Factor and PMI due to the use of stoichiometric reagents and solvents, and a less than ideal atom economy in the Stille reaction itself due to the large tributyltin leaving group.

Future Directions and Emerging Research in 2 Methylpropene 1 Tributylstannane Chemistry

Catalytic Asymmetric Synthesis Utilizing 2-Methylpropene-1-tributylstannane

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantioselectivity. nih.gov While the allylation of carbonyl compounds using allylstannanes is a well-established method for forming carbon-carbon bonds, achieving high levels of asymmetry with reagents like this compound remains a significant goal. researchgate.net

Future research is directed towards the design and application of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving this compound. This includes the exploration of:

Chiral Lewis Acids: Developing more sophisticated chiral Lewis acid catalysts is crucial. These catalysts can coordinate to the electrophile (e.g., an aldehyde), creating a chiral environment that dictates the facial selectivity of the nucleophilic attack by the allylstannane. researchgate.net

Transition Metal Catalysis: Iridium-based catalysts have shown promise in highly enantioselective carbonyl allylation under transfer hydrogenation conditions. nih.gov Applying similar principles to reactions with this compound could provide new routes to enantiomerically enriched products. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or phosphine-based catalysts, offer a metal-free alternative for promoting asymmetric transformations. rsc.orgmdpi.com Research into aziridine-phosphines, for instance, has demonstrated high efficiency in asymmetric Morita-Baylis-Hillman reactions, a concept that could be extended to allylation reactions. mdpi.com

The successful development of such catalytic systems would provide efficient access to complex, densely functionalized chiral building blocks, which are invaluable in medicinal chemistry and natural product synthesis. nih.gov

Table 1: Examples of Catalytic Asymmetric Allylation Approaches

| Catalyst Type | Reaction | Key Features | Potential Application for this compound |

|---|---|---|---|

| Chiral BINOL-In(III) Complex | Cycloaddition of dienes to 2-methacrolein | Facilitates transmetallation with allyltributylstannane (B1265786) to form a chiral allyl-indium complex. researchgate.net | Asymmetric synthesis of complex cyclic structures. |

| Chiral Iridium C,O-Benzoates | Carbonyl allylation via transfer hydrogenation | Uses allyl acetate (B1210297) as the allyl source, providing high enantioselectivity for additions to isatins. nih.gov | Development of analogous systems for direct use of allylstannanes. |

| Chiral Phosphoric Acid | Tandem Michael-addition/cyclization | Constructs enantioenriched 9-alkyl tetrahydroxanthenones in high yields and enantioselectivities. rsc.org | Asymmetric protonation or other transformations of stannane-derived intermediates. |

| Chiral Aziridine-Phosphines | Morita-Baylis-Hillman reaction | Provides allylic alcohols in high yields and excellent enantioselectivity. mdpi.com | Direct asymmetric allylation of various electrophiles. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry and continuous manufacturing are transforming the landscape of chemical synthesis, particularly in the pharmaceutical industry. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and reduced waste. nih.gov

The integration of this compound chemistry with these continuous processes is a promising future direction. Given the toxicity associated with organotin compounds, the enclosed nature of flow reactors provides a much safer environment for handling such hazardous reagents. nih.gov

Key research areas include:

Developing Flow-Based Protocols: Adapting established batch reactions involving this compound to a continuous flow setup. This involves optimizing parameters such as residence time, temperature, and reagent mixing.

Immobilized Reagents and Catalysts: To streamline purification and minimize tin contamination in the product stream, research into immobilizing either the tin reagent itself or the catalyst onto a solid support is crucial. This would allow for the unreacted tin species to be retained within the reactor system.

Integrated Synthesis and Purification: Flow chemistry allows for the "telescoping" of multi-step syntheses, where the output of one reactor flows directly into the next. nih.gov Future work will focus on creating integrated systems that combine the allylation reaction with in-line purification steps, such as liquid-liquid extraction or scavenging resins, to remove tin byproducts continuously.

The ability to perform reactions with this compound in a continuous, automated fashion would not only enhance safety and efficiency but also facilitate the large-scale production of valuable chemical intermediates. mit.edu

Bio-Inspired and Biocatalytic Approaches in Organostannane Transformations

Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. mdpi.com Bio-inspired synthesis seeks to mimic the elegant and efficient strategies observed in biological systems, often involving cascade reactions to build molecular complexity. nih.govnih.gov In parallel, biocatalysis harnesses the power of enzymes to perform chemical reactions with high selectivity and under mild conditions.

Emerging research in the context of organostannanes like this compound is exploring:

Biocatalytic Degradation: The toxicity of organotin compounds necessitates effective remediation strategies. Research has shown that certain microorganisms can detoxify organotins through sequential debutylation. researchgate.net Future work could focus on identifying and engineering specific enzymes responsible for this process, leading to biocatalytic systems for treating organotin-contaminated waste streams.

Enzymatic Transformations: While enzymes that act on organosilicon compounds are being explored, the application of biocatalysis directly to organostannane synthesis is still in its infancy. nih.gov A significant future challenge is to discover or engineer enzymes (e.g., from the cytochrome P450 family) that can catalyze reactions on the organostannane molecule itself, potentially enabling novel, highly selective transformations not achievable through traditional chemistry.

Bio-Inspired Cascade Reactions: The logic of biosynthetic pathways can inspire the design of complex, one-pot reactions. nih.gov One could envision a bio-inspired cascade where a reaction initiated by this compound triggers subsequent cyclizations or rearrangements, mimicking, for example, the formation of terpene skeletons in nature. nih.gov

These bio-centric approaches represent a paradigm shift towards greener and more sophisticated methods for both the application and remediation of organostannane compounds.

Design of Less Toxic or Recyclable Tin Reagents and Catalysts

The primary drawback of using stoichiometric organotin reagents like this compound is their inherent toxicity and the difficulty in removing tin byproducts from the final product. researchgate.netstackexchange.com A major thrust of future research is therefore dedicated to making tin-mediated chemistry more environmentally benign and sustainable.

Key strategies being pursued include:

Catalytic Tin Systems: Shifting from stoichiometric to catalytic amounts of tin is a paramount objective. This involves designing reactions where the active tin species is regenerated in a catalytic cycle. Tin(IV) based heterogeneous Lewis-acid catalysts, for example, have shown excellent performance in certain reactions and benefit from being easily separated and potentially recycled. rsc.org

Development of Less Toxic Alternatives: The toxicity of organotin compounds is highly dependent on the organic groups attached to the tin atom. stackexchange.com Research is ongoing to replace the highly toxic tributyl and trimethyltin (B158744) moieties with less harmful organic groups without compromising the reagent's reactivity.

Recyclable Catalysts: The development of heterogeneous tin catalysts is a significant area of interest. rsc.orgalfachemic.com By supporting tin complexes on materials like polymers, silica, or carbon nanotubes, the catalyst can be easily recovered by filtration at the end of a reaction and reused, minimizing waste and product contamination. alfachemic.com While catalyst leaching can be an issue, ongoing research aims to create more robust and stable supported systems. rsc.org

Bimetallic Catalysis: The use of tin as a promoter in bimetallic catalysts is another promising avenue. rsc.org For instance, tin has been shown to dramatically increase the selectivity and activity of platinum-group catalysts in hydrogenation and dehydrogenation reactions. rsc.org Similar synergistic effects could be explored for C-C bond-forming reactions.

Table 2: Strategies for Greener Organotin Chemistry

| Strategy | Approach | Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Catalysis | Supporting tin catalysts on solid materials (e.g., zeolites, carbon nanotubes). rsc.orgalfachemic.com | Easy separation, reusability, reduced product contamination. rsc.org | Catalyst deactivation due to tin leaching. rsc.org |

| Alternative Organic Groups | Replacing butyl groups with other organic moieties. | Potential for significantly lower toxicity. stackexchange.com | Maintaining desired reactivity and stability. |

| Bimetallic Systems | Using tin as a promoter for other metal catalysts (e.g., Pt-Sn). rsc.org | Increased activity and selectivity, prevention of catalyst deactivation. rsc.org | Understanding and optimizing complex electronic/geometric effects. |

| Process Intensification | Using flow chemistry for better control and safety. nih.gov | Enhanced safety for toxic reagents, improved efficiency, easier integration of purification. | Requires specialized equipment and process development. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-Methylpropene-1-tributylstannane to ensure high yield and purity for toxicity studies?

- Methodological Answer :

- Synthesis : Utilize organotin chemistry protocols, such as transmetallation reactions between tributyltin chloride and 2-methylpropene Grignard reagents. Ensure inert atmosphere (argon/nitrogen) to prevent oxidation of tin intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents (e.g., pentane). Validate purity via GC-MS (>98%) and Sn NMR to confirm structural integrity .

- Toxicity Considerations : Pre-screen intermediates for residual tin contaminants using ICP-MS, as impurities can skew toxicological data .

Q. How can researchers characterize the structural and electronic properties of this compound to correlate with its reactivity?

- Methodological Answer :

- Spectroscopy : Use H, C, and Sn NMR to confirm bonding environments. Compare chemical shifts with density functional theory (DFT) calculations to validate electronic structure .

- X-ray Crystallography : Resolve crystal structures to analyze steric effects of the tributyltin group on the alkene moiety .

- Reactivity Profiling : Conduct kinetic studies (e.g., halogenation or hydrostannation reactions) under controlled conditions to quantify steric vs. electronic influences .

Q. What experimental designs are critical for assessing the acute toxicity of this compound in mammalian models?

- Methodological Answer :

- Exposure Routes : Follow OECD Guidelines 423/425 for oral, dermal, or inhalation exposure. Prioritize inhalation due to the compound’s volatility .

- Dose-Response Analysis : Use log-probit models to determine LD₅₀. Include control groups exposed to solvent carriers (e.g., DMSO) to isolate compound-specific effects .

- Endpoint Monitoring : Track systemic effects (hepatic, renal, respiratory) via histopathology and serum biomarkers (ALT, creatinine) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Degradation Pathways : Expose the compound to UV light, humidity, and elevated temperatures. Monitor decomposition products via LC-HRMS and compare with predictive QSAR models .

- Storage Conditions : Optimize stability by storing in amber vials under nitrogen at -20°C. Validate shelf life through accelerated stability testing (ICH Q1A) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicokinetic data for this compound across species?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from 566 studies (e.g., PubMed, TOXCENTER) . Use random-effects models to account for interspecies variability in metabolic rates (e.g., CYP450 isoform differences) .

- In Silico Modeling : Develop physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human equivalents, adjusting for organ-specific partition coefficients .

Q. How can researchers identify the principal contradiction in mechanistic studies of this compound-induced oxidative stress?

- Methodological Answer :

- Contradiction Analysis : Apply dialectical frameworks to prioritize conflicting evidence (e.g., ROS generation vs. antioxidant activation). Use weighted evidence scoring (e.g., GRADE criteria) to rank studies by risk of bias .

- Experimental Validation : Conduct redox-sensitive fluorescent probe assays (e.g., DCFH-DA) in parallel with transcriptomic analysis (RNA-seq) to reconcile ROS levels with Nrf2 pathway activation .

Q. What advanced techniques quantify trace environmental residues of this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use SPE cartridges (C18 or HLB) for enrichment from water/soil. Derivatize with NaBH₄ to convert organotin residues to volatile hydrides for GC-ICP-MS detection (LOD: 0.1 ppb) .

- Matrix Effects : Validate recovery rates (%) using isotopically labeled internal standards (e.g., Sn-enriched analogs) to correct for signal suppression .

Q. How do steric and electronic factors influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Parameterization : Calculate Tolman cone angles from X-ray data to quantify steric bulk. Correlate with reaction rates in Stille couplings .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in allylic substitutions. Validate with kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.